molecular formula C22H19F2N5O3 B2411398 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 921890-31-5

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2411398
CAS No.: 921890-31-5
M. Wt: 439.423
InChI Key: MLTVLHPDYSWAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby permanently suppressing its enzymatic activity and downstream signaling. Dysregulated BCR signaling is a hallmark of various B-cell malignancies and autoimmune disorders. Consequently, this inhibitor is a valuable pharmacological tool for investigating the pathogenesis of conditions such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis. Researchers utilize this compound in preclinical studies to elucidate the specific roles of BTK in immune cell signaling and to evaluate the therapeutic potential of BTK inhibition in both oncological and inflammatory disease models. Its mechanism provides a robust means to probe B-cell biology and validate BTK as a target for novel therapeutic interventions.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O3/c23-16-5-7-17(8-6-16)32-13-20(30)25-9-10-29-21-18(11-27-29)22(31)28(14-26-21)12-15-3-1-2-4-19(15)24/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTVLHPDYSWAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound with a complex structure that exhibits significant biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
CAS Number 921890-31-5
Molecular Formula C22H20FN5O2
Molecular Weight 437.5 g/mol
Chemical Structure Chemical Structure

Research indicates that this compound may act as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to the suppression of cell proliferation, making this compound a potential candidate for cancer therapy. The presence of fluorine atoms in its structure is believed to enhance metabolic stability and bioavailability, which are critical factors in drug development .

Antiproliferative Effects

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against breast, colon, and lung cancer cells, demonstrating effective inhibition of cell growth .

Enzyme Inhibition

The compound has also been reported to inhibit specific enzymes involved in tumor progression. In particular, it targets kinases associated with various signaling pathways critical for cancer cell survival and proliferation. This inhibition can lead to apoptosis (programmed cell death) in malignant cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Cell Lines : A study evaluated the compound's effects on MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability after treatment with varying concentrations of the compound over 48 hours.
  • Colon Cancer Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups.
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : Initial reactions focus on constructing the pyrazolo core through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Subsequent steps involve introducing the 2-fluorobenzyl and 4-fluorophenoxy groups via nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide derivative, optimizing conditions for yield and purity.

Scientific Research Applications

Anticancer Activity

One of the most significant areas of interest for this compound is its potential as an anticancer agent. Research indicates that it may inhibit polo-like kinase 1 (Plk1), a target that is often deregulated in various human cancers. Inhibitors of Plk1 have shown promise in preclinical studies due to their ability to disrupt mitotic progression in cancer cells.

Case Study: Plk1 Inhibition

A study demonstrated that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide exhibited effective Plk1 inhibition, leading to reduced proliferation of cancer cells in vitro and in vivo models.

Enzyme Inhibition

The compound's structure suggests it may also act as an inhibitor of phosphodiesterases (PDEs), which play a role in cellular signaling pathways. For instance, related compounds have demonstrated moderate inhibitory activity against PDE9A. This inhibition can lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes.

Table 1: Summary of Enzyme Inhibition Studies

Compound NameTarget EnzymeActivity LevelReference
This compoundPDE9AModerate Inhibition
Related Compound XPDE5High Inhibition

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects by modulating immune responses. By decreasing nitric oxide levels, it may alleviate neuronal damage associated with neurodegenerative disorders.

Case Study: Neuroprotection

In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function compared to control groups.

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?

The compound's synthesis involves multi-step reactions, including nucleophilic substitution and condensation. For example, N-alkylation of pyrazolo[3,4-d]pyrimidinone intermediates with α-chloroacetamide derivatives is critical. Optimization typically focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Reaction progress is monitored via TLC or HPLC to ensure intermediates like 5-(2-fluorobenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidine are formed before coupling with 2-(4-fluorophenoxy)acetamide .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • NMR : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., fluorine substituents at 2-fluorobenzyl and 4-fluorophenoxy groups).
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.049) resolve bond lengths, angles, and stereochemistry, as demonstrated in structurally analogous pyrazolo-pyrimidine derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z).

Q. What preliminary biological assays are recommended to assess its bioactivity?

Standard protocols include:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates.
  • Cellular viability assays (e.g., MTT): Test cytotoxicity against cancer cell lines (IC₅₀ determination).
  • Antimicrobial screening : Disc diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of its pharmacokinetic properties?

Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and binding affinities to targets like kinases. Molecular dynamics simulations assess solubility and membrane permeability, while ADMET predictors (e.g., SwissADME) estimate metabolic stability and toxicity .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Dose-response reevaluation : Ensure linearity in activity across concentrations.
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
  • Species-specific assays : Compare results in human vs. murine cell lines to address metabolic differences .

Q. How can reaction path search methods improve synthetic yield and selectivity?

ICReDD’s computational-experimental framework integrates quantum chemical calculations (e.g., transition state analysis) with high-throughput experimentation. For example, varying substituents on the pyrazolo-pyrimidine core can be screened in silico to identify steric/electronic effects on regioselectivity .

Q. What mechanistic insights can be derived from kinetic studies of its target interactions?

Stopped-flow fluorescence or surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff). For enzyme targets, pre-steady-state kinetics using rapid quench-flow systems reveal catalytic inhibition mechanisms (e.g., competitive vs. non-competitive) .

Q. How does structural modification (SAR) influence its potency and selectivity?

  • Fluorine substitution : Replace 2-fluorobenzyl with 4-fluorobenzyl to evaluate steric effects on target binding.
  • Acetamide linker : Introduce methyl or cyclopropyl groups to modulate conformational flexibility.
  • Pyrazolo-pyrimidine core : Modify the 4-oxo group to thione or imine for enhanced hydrogen bonding .

Methodological Notes

  • Data Validation : Cross-validate crystallographic data with spectroscopic results (e.g., compare X-ray bond lengths with DFT-optimized geometries) .
  • Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to mitigate variability in yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.